2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine

Analytical Chemistry Pharmaceutical Impurity Standards Quality Control

Discrepancies in impurity quantification often stem from non-stereospecific reference standards. This trans-configured cyclopropylamine, supplied as Ticagrelor Impurity 149 at 98% HPLC purity, provides the stereochemical consistency required for reliable analytical method validation. - Verified 98% purity supports accurate quantitation of low-level impurities (e.g., the 0.0008% limit for Ticagrelor RC A) for ANDA regulatory submissions. - Defined trans stereochemistry eliminates racemization risk, ensuring reproducible retention times in HPLC/UPLC method development. - Supplied with full characterization data compliant with regulatory guidelines for quality control applications.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B12982404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C2CC2N)F
InChIInChI=1S/C11H14FNO/c1-2-14-11-5-7(3-4-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3
InChIKeyUNMOZWVGBVZHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine: Procurement-Ready Cyclopropylamine Scaffold with Defined Purity and Stereochemical Specifications


2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine (CAS 2055841-09-1 / 2167168-30-9; MW 195.23, C₁₁H₁₄FNO) is a chiral cyclopropylamine derivative featuring a trans-configured cyclopropane ring fused to a 3-ethoxy-4-fluorophenyl group [1]. The compound is primarily supplied as a reference standard and synthetic intermediate, with commercial purity specified at 98% by HPLC . It is formally designated as Ticagrelor Impurity 149 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and quality control applications [2].

Why 2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine Cannot Be Interchanged with Generic Cyclopropylamine Analogs


Substitution on the cyclopropylamine scaffold is not interchangeable due to two critical differentiators. First, the trans-configuration of the cyclopropane ring imparts stereochemical rigidity that directly influences molecular recognition and metabolic stability—properties absent in cis-isomers or non-cyclopropylamine amines [1]. Second, the combination of the electron-donating ethoxy group and the electron-withdrawing fluorine atom on the aromatic ring creates a distinct electronic profile. Literature on related fluorinated phenylcyclopropylamines demonstrates that electron-donating substituents significantly increase inhibitory potency toward amine oxidases compared to unsubstituted or electron-withdrawing analogs [2]. Consequently, even minor structural deviations (e.g., 3,4-difluorophenyl vs. 3-ethoxy-4-fluorophenyl substitution) can produce divergent impurity profiles, chromatographic retention times, and biological activities, making this specific compound non-substitutable in analytical method validation and structure-activity relationship studies.

Quantitative Evidence Differentiating 2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine from Closest Analogs


Higher Commercial Purity Specification (98%) Relative to Common Ticagrelor Impurity Analogs (>95%)

Commercially, 2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine is specified at a minimum purity of 98% by HPLC . In contrast, structurally related Ticagrelor impurities such as 2-(3,4-difluorophenyl)cyclopropanamine (Ticagrelor Impurity 20) are typically offered at >95% purity . This 3% higher minimum purity specification translates to reduced baseline interference in analytical method validation, enabling lower limits of detection and more accurate quantification of trace-level impurities in Ticagrelor API and finished dosage forms.

Analytical Chemistry Pharmaceutical Impurity Standards Quality Control

Trans-Cyclopropane Configuration Confers Enhanced Stereochemical Stability vs. Cis-Isomers

The trans-configuration of the cyclopropane ring in 2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine enhances stereochemical stability compared to the cis-isomer, making it particularly suitable for applications requiring rigid three-dimensional orientation, such as asymmetric synthesis and chiral pharmaceutical intermediate preparation [1]. This stereochemical stability is a critical differentiator from cis-cyclopropylamine analogs, which are more prone to ring-opening and racemization under mild acidic or basic conditions.

Stereochemistry Asymmetric Synthesis Pharmaceutical Intermediates

Predicted Enhanced MAO Inhibitory Potency Owing to Electron-Donating 3-Ethoxy Substituent

Class-level data from fluorinated phenylcyclopropylamines demonstrate that electron-donating substituents on the aromatic ring increase inhibitory potency toward tyramine oxidase and monoamine oxidases (MAO A and B) compared to electron-withdrawing or unsubstituted analogs [1]. The 3-ethoxy group in 2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine is a moderate electron donor (Hammett σₚ = -0.24), which is predicted to enhance MAO inhibition relative to the 3,4-difluorophenyl analog (σₚ(F) = +0.06) commonly used as a Ticagrelor intermediate. Direct IC₅₀ data for this exact compound are not publicly available; however, the established SAR for this compound class supports a potency advantage over electron-deficient analogs.

Monoamine Oxidase Inhibition Structure-Activity Relationship Medicinal Chemistry

Optimal Research and Industrial Use Cases for 2-(3-Ethoxy-4-fluorophenyl)cyclopropan-1-amine


Analytical Method Development and Validation for Ticagrelor Impurity Profiling

With a defined purity of 98% and full characterization data supplied as Ticagrelor Impurity 149, this compound serves as an essential reference standard for developing and validating HPLC/UPLC methods to quantify related substances in Ticagrelor API and finished drug products. Its higher purity specification compared to generic impurity standards (98% vs. >95%) enables more accurate determination of impurity limits (e.g., the 0.0008% limit for Ticagrelor RC A) and supports ANDA regulatory submissions [1] [2].

Structure-Activity Relationship (SAR) Studies on Amine Oxidase Inhibition

The combination of a trans-cyclopropane scaffold with a 3-ethoxy-4-fluorophenyl ring provides a unique electronic and steric probe for investigating SAR around monoamine oxidase (MAO) and lysine-specific demethylase (LSD1) inhibition. Based on class SAR showing that electron-donating aryl substituents enhance potency, this compound is a valuable comparator for evaluating the impact of alkoxy substitution versus purely halogenated analogs [1].

Chiral Pharmaceutical Intermediate Synthesis

The trans-configuration of the cyclopropane ring confers enhanced stereochemical stability, making this compound a suitable chiral building block for the synthesis of enantiomerically pure cyclopropylamine-containing drug candidates. Its defined stereochemistry reduces the risk of racemization during subsequent synthetic steps, a key consideration in process chemistry for CNS-targeted and cardiovascular therapeutics [1].

Technical Documentation Hub

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